molecular formula C24H21N5O4 B1194540 N-cyclopropyl-3-oxo-N-({4-[(pyrimidin-4-yl)carbamoyl]phenyl}methyl)-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide

N-cyclopropyl-3-oxo-N-({4-[(pyrimidin-4-yl)carbamoyl]phenyl}methyl)-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide

Cat. No. B1194540
M. Wt: 443.463
InChI Key: KOZGEDUWAQFVAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UNC6934 is a novel potent antagonist of NSD2-PWWP1 with a Kd (SPR) of 80 ± 18 nM, being selective for NSD2-PWWP1 over 14 other PWWP domains including NSD3-PWWP1, the closest on the phylogenetic tree, disrupting the NSD2-PWWP1 interaction with H3K36me2 nucleosomes in U2OS cells.

Scientific Research Applications

Antibacterial Activity

1,4-Benzoxazine derivatives, including compounds structurally related to the specified molecule, have been synthesized and evaluated for their antibacterial properties. For instance, compounds synthesized from O-Amino Phenol and Maleic Anhydride, and their Mannich Bases derivatives using substituted Aromatic Amines, have shown significant antibacterial activity against strains like E. coli and Staphylococcus aureus (Kadian, Maste, & Bhat, 2012).

Synthesis of Medical Compounds

The compound's structure is integral in the synthesis of medical compounds like Pazufloxacin, a fluoroquinolone antibacterial agent. Its synthesis involves several steps, including cyanomethylation reaction and Hofmann rearrangement, highlighting its utility in developing medically significant molecules (Jia-you, 2003).

Development of Anticancer and Anti-Inflammatory Agents

Research indicates the synthesis of various derivatives from related compounds for potential use as anticancer and anti-inflammatory agents. For example, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from related structures have been synthesized, showing significant COX-2 inhibition and analgesic activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Synthesis of Serotonin-3 (5-HT3) Receptor Antagonists

Compounds structurally related to the specified molecule have been used in the design and synthesis of potent serotonin-3 (5-HT3) receptor antagonists. These compounds are more potent than other benzoxazine derivatives and have shown high affinity and antagonistic activity in rat models (Kuroita, Sakamori, & Kawakita, 1996).

Practical Synthesis of CCR5 Antagonists

Research indicates the practical synthesis methods using structures related to the specified compound for developing orally active CCR5 antagonists, highlighting their potential in therapeutic applications (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).

properties

Product Name

N-cyclopropyl-3-oxo-N-({4-[(pyrimidin-4-yl)carbamoyl]phenyl}methyl)-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide

Molecular Formula

C24H21N5O4

Molecular Weight

443.463

IUPAC Name

N-Cyclopropyl-3-oxo-N-(4-(pyrimidin-4-ylcarbamoyl)benzyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxamide

InChI

InChI=1S/C24H21N5O4/c30-22-13-33-20-11-17(5-8-19(20)27-22)24(32)29(18-6-7-18)12-15-1-3-16(4-2-15)23(31)28-21-9-10-25-14-26-21/h1-5,8-11,14,18H,6-7,12-13H2,(H,27,30)(H,25,26,28,31)

InChI Key

KOZGEDUWAQFVAV-UHFFFAOYSA-N

SMILES

O=C(C1=CC=C(N2)C(OCC2=O)=C1)N(C3CC3)CC4=CC=C(C(NC5=NC=NC=C5)=O)C=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

UNC6934;  UNC-6934;  UNC 6934

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopropyl-3-oxo-N-({4-[(pyrimidin-4-yl)carbamoyl]phenyl}methyl)-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide
Reactant of Route 2
N-cyclopropyl-3-oxo-N-({4-[(pyrimidin-4-yl)carbamoyl]phenyl}methyl)-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide
Reactant of Route 3
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N-cyclopropyl-3-oxo-N-({4-[(pyrimidin-4-yl)carbamoyl]phenyl}methyl)-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide
Reactant of Route 4
Reactant of Route 4
N-cyclopropyl-3-oxo-N-({4-[(pyrimidin-4-yl)carbamoyl]phenyl}methyl)-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide
Reactant of Route 5
Reactant of Route 5
N-cyclopropyl-3-oxo-N-({4-[(pyrimidin-4-yl)carbamoyl]phenyl}methyl)-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide
Reactant of Route 6
Reactant of Route 6
N-cyclopropyl-3-oxo-N-({4-[(pyrimidin-4-yl)carbamoyl]phenyl}methyl)-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide

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